molecular formula C16H17NO B1345845 2-(2,3-Dihydro-1H-inden-5-yloxy)-5-methylphenylamine CAS No. 946773-95-1

2-(2,3-Dihydro-1H-inden-5-yloxy)-5-methylphenylamine

Cat. No.: B1345845
CAS No.: 946773-95-1
M. Wt: 239.31 g/mol
InChI Key: HKTMMWUCZHFSPO-UHFFFAOYSA-N
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Description

Historical Context and Classification

The development and classification of this compound represents part of the broader historical progression in indane derivative research that has evolved significantly over recent decades. Indane and its analogues, including indene, 1-indanone, and 1,3-indandione, present an attractive biological profile for the rational development of therapeutic molecules. The structural framework of these compounds, which consists of an aromatic benzene ring fused with an aliphatic cyclopentane ring, provides a rigid bicyclic system enriched with diverse chemical properties.

The compound belongs to the classification of organic molecules, specifically categorized within the subcategories of amines and ethers due to its functional groups. This dual classification reflects the compound's unique structural composition, which features both an ether linkage connecting the indane and phenylamine moieties and a primary amine functional group. The systematic classification places this molecule within the broader category of phenylamine derivatives, indicating its relevance in biological and pharmaceutical research applications.

Historical development of indane derivatives has demonstrated their utility as scaffolds for developing efficacious pharmaceuticals and commercial drugs, including indinavir, sulindac, and donepezil. The pharmacophores based on indane moiety, such as aminoindanes and indanedione derivatives, have contributed significantly toward the development of neuroleptics and neuroprotective molecules. This historical context establishes the foundation for understanding the significance of this compound within the broader landscape of indane-based pharmaceutical research.

Chemical Nomenclature and Identification Parameters

The systematic nomenclature and identification parameters of this compound provide essential reference points for chemical identification and database searches. The compound is registered under the Chemical Abstracts Service number 946773-95-1, which serves as the primary identifier for chemical databases and regulatory purposes. The International Union of Pure and Applied Chemistry name for this compound is 2-(2,3-dihydro-1H-inden-5-yloxy)-5-methylaniline, reflecting the standard chemical naming conventions.

Identification Parameter Value Source
Chemical Abstracts Service Number 946773-95-1
Molecular Formula C16H17NO
Molecular Weight 239.31 grams per mole
International Union of Pure and Applied Chemistry Name 2-(2,3-dihydro-1H-inden-5-yloxy)-5-methylaniline
Simplified Molecular Input Line Entry System CC1=CC(=C(C=C1)OC2=CC3=C(CCC3)C=C2)N
International Chemical Identifier InChI=1S/C16H17NO/c1-11-5-8-16(15(17)9-11)18-14-7-6-12-3-2-4-13(12)10-14/h5-10H,2-4,17H2,1H3

The Simplified Molecular Input Line Entry System representation provides a linear notation that describes the molecular structure in a format suitable for computer processing. The International Chemical Identifier string offers a standardized method for representing the compound's chemical structure that enables unambiguous identification across different chemical databases and software systems. These identification parameters collectively establish a comprehensive system for referencing and locating information about this compound in scientific literature and chemical databases.

Structural Classification within Indane Derivatives

The structural classification of this compound within the broader family of indane derivatives reveals its unique position as a hybrid molecule combining fundamental indane structural elements with phenylamine functionality. The compound features a 2,3-dihydro-1H-indene core structure, which represents the reduced form of indene where the five-membered ring is fully saturated. This indane moiety, also known as indan, consists of a benzene ring fused to a cyclopentane ring, creating a bicyclic hydrocarbon framework that serves as the foundation for numerous pharmaceutical applications.

The indane structural component in this compound belongs to the class of organic compounds known as indanes, which are characterized by the presence of an indane moiety consisting of a cyclopentane fused to a benzene ring. The molecular framework can be classified as an aromatic homopolycyclic compound, reflecting the presence of the aromatic benzene ring within the fused ring system. This classification places the compound within a well-established category of molecules that have demonstrated significant therapeutic potential across multiple pharmacological applications.

The structural organization of this compound demonstrates the strategic combination of the indane core with a methyl-substituted phenylamine group through an ether linkage. This architectural arrangement provides the compound with unique chemical properties that distinguish it from simpler indane derivatives. The presence of the ether oxygen creates a flexible linker that allows for conformational mobility while maintaining the rigid bicyclic indane framework. The methyl substitution on the phenylamine ring introduces additional steric and electronic effects that can influence the compound's reactivity and biological activity patterns.

Significance in Organic and Medicinal Chemistry Research

The significance of this compound in organic and medicinal chemistry research stems from its unique structural characteristics and potential biological activities. Research has identified this compound as demonstrating considerable potential in medicinal chemistry applications, particularly due to its ability to interact with specific molecular targets through enzyme inhibition and receptor modulation mechanisms. The compound's biological activity is primarily attributed to its capacity to inhibit enzymes involved in cancer cell proliferation and microbial growth, while also potentially modulating receptor activity that influences various signaling pathways critical for cellular functions.

The synthesis and development of this compound represent important advances in the field of structure-activity relationship analysis for rationally designed therapeutic molecules. The multifarious possibilities for varying the substituent pattern on the fused ring systems of indane derivatives enable extensive evaluation of how structural modifications influence biological activity. This compound serves as a valuable building block for more complex organic molecules and functions as a ligand in biochemical assays, establishing its utility in both synthetic chemistry and biological research applications.

Industrial and research applications of this compound extend beyond basic chemical synthesis to include potential pharmaceutical development and advanced materials research. The compound's synthesis typically involves commercially available starting materials, including 2,3-dihydro-1H-indene and methylphenylamine derivatives, which facilitates its accessibility for research and potential industrial applications. The availability of standardized synthetic methodologies and the compound's compatibility with various purification techniques, such as recrystallization and chromatography, support its practical utility in laboratory and industrial settings.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-11-5-8-16(15(17)9-11)18-14-7-6-12-3-2-4-13(12)10-14/h5-10H,2-4,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTMMWUCZHFSPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC3=C(CCC3)C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ether Formation via Nucleophilic Substitution

The primary synthetic route involves the nucleophilic substitution reaction between 2,3-dihydro-1H-indene-5-ol and 5-methylphenylamine derivatives. The phenolic hydroxyl group of the indene acts as a nucleophile, reacting with an activated halide or leaving group on the methylphenylamine or vice versa, to form the ether bond.

  • Catalysts: Acidic or basic catalysts are employed to promote the etherification reaction. Acid catalysts (e.g., Lewis acids) can activate the hydroxyl group, while bases can deprotonate the phenol to enhance nucleophilicity.
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to dissolve both reactants and facilitate the reaction.
  • Temperature: Moderate heating (50–120 °C) is typically applied to drive the reaction to completion.
  • Reaction Time: Varies from several hours to overnight depending on scale and catalyst.

Alternative Approaches: Use of Halogenated Intermediates

In some methods, the indene moiety is first converted into a halogenated intermediate (e.g., 5-bromo-2,3-dihydro-1H-indene), which then undergoes nucleophilic substitution with the amine-containing phenol.

Industrial Scale and Purification

  • Continuous Flow Reactors: For industrial production, continuous flow reactors are used to improve reaction control, heat transfer, and scalability.
  • Purification: Crystallization and chromatographic techniques (e.g., column chromatography) are employed to isolate the product with high purity.
  • Yield Optimization: Reaction parameters such as catalyst loading, solvent choice, and temperature are optimized to maximize yield and minimize by-products.

Related Synthetic Insights from Analogous Compounds

While direct literature on 2-(2,3-Dihydro-1H-inden-5-yloxy)-5-methylphenylamine is limited, insights can be drawn from closely related compounds and derivatives:

Compound Key Synthetic Step Yield (%) Notes
4-(2,3-Dihydro-1H-inden-5-yloxy)-2-methylphenylamine Reaction of 2-methylphenylamine with 2,3-dihydro-1H-indene-5-ol under acid/base catalysis Not specified Ether linkage formation is critical; reaction conditions influence purity and yield
2-Aminoindan derivatives Oximation of 1-indanone derivatives followed by reduction with Lewis acid and boron metal reducing agents High (up to 50%) Two-step process with simple operation and suitability for scale-up
2-Amino-5,6-dimethoxyindan hydrochloride Multi-step synthesis involving acetylation, bromination, dimethoxylation, azidation, and Pd-C catalyzed hydrogenation 48% overall Demonstrates complex functional group transformations relevant to indene derivatives

Detailed Research Findings and Reaction Analysis

Reaction Mechanism Considerations

  • The ether bond formation likely proceeds via nucleophilic attack of the phenolate ion (from 2,3-dihydro-1H-indene-5-ol) on an electrophilic center of the methylphenylamine derivative.
  • Acid or base catalysis facilitates either activation of the hydroxyl group or deprotonation to phenolate, respectively.
  • Side reactions such as oxidation of the amine or phenol groups are minimized by controlling reaction atmosphere and temperature.

Reagents and Catalysts

Reaction Type Common Reagents Role Notes
Etherification Acid catalysts (e.g., HCl, Lewis acids), bases (e.g., K2CO3) Facilitate ether bond formation Choice depends on substrate sensitivity
Reduction (for amine introduction) Pd-C with hydrogen, LiAlH4, NaBH4 Reduce azides or nitro groups to amines Used in related indene amine syntheses
Oxidation (side reaction control) Avoided or controlled Prevents quinone formation Reaction under inert atmosphere recommended

Reaction Conditions Optimization

  • Temperature control is critical to avoid decomposition.
  • Solvent polarity affects nucleophilicity and reaction rate.
  • Catalyst loading influences reaction time and yield.

Summary Table of Preparation Methods

Step Starting Material Reaction Type Conditions Outcome Reference
1 2,3-Dihydro-1H-indene-5-ol + 5-methylphenylamine Etherification (nucleophilic substitution) Acid/base catalyst, DMF, 80–120 °C, 6–12 h Formation of ether linkage
2 1-Indanone derivative Oximation + reduction (Lewis acid + boron reducing agent) Lewis acid catalyst, boron hydride, room temp to reflux 2-Aminoindan intermediate
3 Azidation + Pd-C hydrogenation Conversion of hydroxyl to amine Pd-C catalyst, H2 atmosphere, mild temp Amino-functionalized indene

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-inden-5-yloxy)-5-methylphenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.

    Substitution: The phenylamine group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nitrating agents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-(2,3-Dihydro-1H-inden-5-yloxy)-5-methylphenylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(2,3-Dihydro-1H-inden-5-yloxy)-5-methylphenylamine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The indene moiety can interact with hydrophobic pockets, while the phenylamine group can form hydrogen bonds or electrostatic interactions with target molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogs of 2-(2,3-dihydro-1H-inden-5-yloxy)-5-methylphenylamine, highlighting substituent variations and their impact on physical and chemical properties:

Compound Name Substituent(s) Molecular Formula Melting Point (°C) Yield (%) Key References
2-(2,3-Dihydro-1H-inden-5-yloxy)-5-fluorophenylamine 5-Fluoro C₁₅H₁₄FNO Not reported Not reported
3-(2,3-Dihydro-1H-inden-5-yloxy)-5-nitroaniline 3-Nitro C₁₅H₁₄N₂O₃ Not reported Not reported
1-(4-((2,3-Dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(4-chlorophenyl)piperazine 4-Chlorophenylpiperazine C₂₉H₃₁ClN₂O 117.2–118.6 45
1-(4-((2,3-Dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(4-bromophenyl)piperazine 4-Bromophenylpiperazine C₂₉H₃₁BrN₂O 114.1–115.2 43
2-(2,3-Dihydro-1H-inden-5-yloxy)ethylamine hydrochloride Ethylamine hydrochloride C₁₁H₁₆ClNO Not reported Not reported

Key Observations :

  • Halogen Substituents: Chloro and bromo substituents on the phenylpiperazine moiety (e.g., compounds 21 and 24) increase melting points (117–115°C) compared to non-halogenated analogs, likely due to enhanced intermolecular interactions (e.g., halogen bonding) .
  • Polar Groups: Nitro and methoxy groups (e.g., in compounds 15 and 14) lower yields (45–68%) compared to non-polar substituents, possibly due to steric hindrance or reduced reactivity in nucleophilic substitution steps .
  • Hydrochloride Salts : Amine derivatives like 2-(2,3-dihydro-1H-inden-5-yloxy)ethylamine hydrochloride exhibit improved solubility in polar solvents, making them advantageous for pharmacological formulations .

Pharmacological and Industrial Relevance

  • CNS Modulation : Arylpiperazine derivatives (e.g., compound 24) are explored as mGluR2 positive allosteric modulators (PAMs) for treating cocaine dependence, with improved oral bioavailability and brain penetration .
  • Forensic Chemistry: Indenyl derivatives like 1-(2,3-dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone are flagged as novel cathinones, necessitating advanced analytical techniques (HRMS, NMR) for identification .
  • Material Science : Indenyloxy-methyl benzoic acid derivatives (e.g., EN300-01639) are utilized in polymer synthesis, leveraging their thermal stability and high purity (95%) .

Biological Activity

2-(2,3-Dihydro-1H-inden-5-yloxy)-5-methylphenylamine is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses.

Chemical Structure and Properties

The compound features a unique structure that combines an indane moiety with a phenylamine group, which is believed to contribute to its biological activity. Its molecular formula is C16_{16}H17_{17}N1_{1}O1_{1}, and it has been utilized as a building block in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its potential as a ligand in biochemical assays, indicating its ability to interact with various biological targets .

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines. For instance, a study reported that compounds similar to this compound exhibited significant inhibition rates on breast cancer cell lines .

Table 1: Cytotoxicity of Related Compounds

Compound NameCell Line TestedInhibition Rate (%)Concentration (µg/ml)Reference
This compoundAMJ13 (Breast Cancer)66 - 6840 - 60
Similar Indole DerivativeBT-549 (Breast Cancer)Significant effectsNot specified

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The indene moiety is thought to engage with hydrophobic pockets in proteins, while the phenylamine group may form hydrogen bonds or electrostatic interactions with target molecules . This dual interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.

Case Studies

A notable case study explored the compound's effects on cancer cell proliferation. The study found that exposure to varying concentrations resulted in dose-dependent inhibition of cell growth. Specifically, concentrations of 40 and 60 µg/ml led to significant reductions in cell viability after 72 hours .

Comparative Analysis

When compared to similar compounds, this compound stands out due to its unique structural features that confer distinct chemical and biological properties. For example, while other compounds may share the indane structure, the combination with a phenylamine group enhances its potential therapeutic applications.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
This compoundIndane + PhenylamineAntimicrobial and anticancer activities
1H-Inden-5-olIndane onlyLimited biological activity
2-[(2,3-dihydro-1H-inden-5-yl)oxy]propanehydrazideIndane + HydrazideDifferent mechanism of action

Q & A

Q. What are the common synthetic routes for preparing 2-(2,3-Dihydro-1H-inden-5-yloxy)-5-methylphenylamine, and what critical parameters influence yield?

  • Methodological Answer : The compound can be synthesized via N-acylation using activated esters (e.g., N-hydroxysuccinimide esters) to form amide bonds, as demonstrated in related inden-1-one derivatives . Key parameters include:
  • Activating agents : Use of imidazole derivatives or carbodiimides to enhance reaction efficiency.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Mild conditions (25–40°C) prevent decomposition of sensitive intermediates.
  • Purification : Recrystallization or column chromatography to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure and purity of this compound?

  • Methodological Answer : A combination of techniques is recommended:
  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns and aromatic proton environments .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection assesses purity (>98% typical for research-grade material) .

Q. How can researchers optimize purification methods for this compound, considering its solubility and stability?

  • Methodological Answer :
  • Solvent screening : Test mixtures like ethyl acetate/hexane or DCM/methanol for optimal crystallization.
  • Stability considerations : Avoid prolonged exposure to light or moisture; use inert atmospheres during drying .
  • Chromatography : Gradient elution in silica gel columns resolves closely related byproducts .

Advanced Research Questions

Q. What computational methods are employed to model the compound's interactions with biological targets?

  • Methodological Answer :
  • Molecular docking : Software like AutoDock Vina predicts binding affinities to receptors (e.g., enzymes or GPCRs).
  • Molecular dynamics (MD) simulations : AMBER or GROMACS assess stability of ligand-receptor complexes over time.
  • QSAR modeling : Correlate structural modifications (e.g., substituent electronegativity) with activity data .

Q. How can researchers resolve contradictions in spectroscopic data during structure elucidation?

  • Methodological Answer :
  • Crystallographic validation : Single-crystal X-ray diffraction (using SHELX or SHELXL) provides unambiguous structural confirmation .
  • 2D NMR : COSY and HSQC experiments clarify proton-proton and carbon-proton correlations .
  • Comparative analysis : Cross-reference with spectra of analogous compounds (e.g., 2-(3-oxo-2,3-dihydro-1H-inden-5-yloxy)acetic acid derivatives) .

Q. What strategies are recommended for studying the compound's stability under various conditions, and how to design such experiments?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light, then monitor degradation via HPLC .
  • Kinetic analysis : Use Arrhenius plots to predict shelf life under storage conditions.
  • Stabilizers : Test antioxidants (e.g., BHT) or cyclodextrin encapsulation to enhance stability .

Q. How to design experiments to explore structure-activity relationships (SAR) for this compound in pharmacological contexts?

  • Methodological Answer :
  • Scaffold modification : Synthesize analogs with varying substituents (e.g., halogens, methyl groups) on the inden or phenylamine moieties .
  • In vitro assays : Test analogs against target enzymes/cell lines (e.g., kinase inhibition assays).
  • Data clustering : Use PCA (Principal Component Analysis) to group compounds by activity and structural features .

Q. What are the best practices for integrating crystallographic data with other characterization data?

  • Methodological Answer :
  • Refinement software : SHELXL refines crystal structures against X-ray data, while ORTEP-III generates publication-quality thermal ellipsoid plots .
  • Cross-validation : Compare bond lengths/angles from crystallography with DFT (Density Functional Theory) calculations.
  • Data repositories : Deposit crystallographic data in the Cambridge Structural Database (CSD) for public access .

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